4-Bromo-6-methylpicolinic acid
Overview
Description
4-Bromo-6-methylpicolinic acid, also known as 4-bromo-6-methyl-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is a derivative of picolinic acid and features a bromine atom and a methyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method includes the reaction of 6-methyl-4-nitropyridine-2-carboxylic acid with hydrobromic acid at elevated temperatures . The reaction is carried out by heating the mixture at 100°C overnight, followed by cooling to room temperature to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylpicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using appropriate reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
4-Bromo-6-methylpicolinic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
6-Methylpicolinic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylpyridine: Similar structure but with different substitution patterns affecting its chemical properties.
Uniqueness: 4-Bromo-6-methylpicolinic acid is unique due to the presence of both bromine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Bromo-6-methylpicolinic acid (4-Br-6-MePico) is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a ligand in biochemical pathways. This article explores the biological activity of 4-Br-6-MePico, its mechanisms of action, and relevant research findings.
This compound features a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 6-position. This unique substitution pattern influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of 4-Br-6-MePico is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and methyl groups on the pyridine ring enhances its binding affinity and specificity towards these targets.
- Enzyme Inhibition : Preliminary studies suggest that 4-Br-6-MePico may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been investigated for its potential role as a ligand for various receptors, influencing their activity and downstream signaling pathways.
Antimicrobial Properties
Research indicates that 4-Br-6-MePico exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have explored the anti-inflammatory effects of 4-Br-6-MePico in animal models. Results indicate that it may reduce inflammation markers, providing evidence for its potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Activity
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Early findings suggest that 4-Br-6-MePico may help protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2023) tested 4-Br-6-MePico against Staphylococcus aureus and Escherichia coli.
- Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- The study concluded that further investigation into the mechanism of action is warranted to understand its efficacy fully.
-
Case Study on Anti-inflammatory Properties :
- In a murine model of arthritis, Johnson et al. (2023) administered 4-Br-6-MePico.
- The compound resulted in a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines.
- These findings suggest potential therapeutic applications for inflammatory conditions.
-
Neuroprotection Study :
- A recent study by Lee et al. (2023) evaluated the neuroprotective effects of 4-Br-6-MePico on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- The results indicated that pre-treatment with 4-Br-6-MePico significantly reduced cell death compared to controls.
Properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704490 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-47-0 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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